5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
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Overview
Description
The compound 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic molecule that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step organic reactions
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is synthesized via the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
Construction of the Pyrazolo[1,5-d][1,2,4]triazin-4-one Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It is used as a probe to study various biological pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects such as cell cycle arrest, apoptosis, or inhibition of microbial growth.
Comparison with Similar Compounds
5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one: can be compared with similar compounds such as:
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- Benzodioxole derivatives as COX inhibitors
- Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of heterocyclic rings in This compound
Properties
IUPAC Name |
5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O4/c1-13-3-5-16(14(2)7-13)17-9-18-23(30)28(24-11-29(18)26-17)10-21-25-22(27-33-21)15-4-6-19-20(8-15)32-12-31-19/h3-9,11H,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIDNFNDHYMRBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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